molecular formula C27H44O3 B13427237 1-Hydroxy-7,8-epoxy-vitamin D3

1-Hydroxy-7,8-epoxy-vitamin D3

Cat. No.: B13427237
M. Wt: 416.6 g/mol
InChI Key: WWTNWZNWWAXQTJ-GSKAFWDHSA-N
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Description

1-Hydroxy-7,8-epoxy-vitamin D3 is a derivative of vitamin D3, known for its unique structural features and potential biological activities. This compound is part of the broader family of vitamin D metabolites, which play crucial roles in various physiological processes, including calcium homeostasis and bone health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-7,8-epoxy-vitamin D3 typically involves the oxidation of vitamin D3. One common method includes the use of oxidizing agents such as PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) to introduce the epoxy group at the 7,8-position . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the compound can be produced in sufficient quantities for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-7,8-epoxy-vitamin D3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PTAD, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Hydroxy-7,8-epoxy-vitamin D3 involves its interaction with vitamin D receptors (VDR) in the body. Upon binding to VDR, the compound can modulate gene expression, influencing various biological pathways. This interaction is crucial for its role in calcium homeostasis and bone health .

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(1R,3S,5Z)-5-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O3/c1-17(2)8-6-9-18(3)22-10-11-24-26(22,5)12-7-13-27(24)25(30-27)15-20-14-21(28)16-23(29)19(20)4/h15,17-18,21-25,28-29H,4,6-14,16H2,1-3,5H3/b20-15-/t18-,21-,22-,23+,24-,25-,26-,27-/m1/s1

InChI Key

WWTNWZNWWAXQTJ-GSKAFWDHSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@]23[C@H](O3)/C=C\4/C[C@H](C[C@@H](C4=C)O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC23C(O3)C=C4CC(CC(C4=C)O)O)C

Origin of Product

United States

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